molecular formula C27H25N5O6S B15042715 (2-{(E)-[({[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid

(2-{(E)-[({[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid

Cat. No.: B15042715
M. Wt: 547.6 g/mol
InChI Key: IQUJWZJNDSPKTB-RWPZCVJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{(E)-[({[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid involves multiple stepsThe final step involves the attachment of the acetic acid moiety .

Industrial Production Methods

the general approach involves large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions

(2-{(E)-[({[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

(2-{(E)-[({[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-{(E)-[({[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets. The triazole ring and phenyl groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2-{(E)-[({[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring, in particular, is a key feature that differentiates it from other similar compounds .

Properties

Molecular Formula

C27H25N5O6S

Molecular Weight

547.6 g/mol

IUPAC Name

2-[2-[(E)-[[2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C27H25N5O6S/c1-36-22-13-12-18(14-23(22)37-2)26-30-31-27(32(26)20-9-4-3-5-10-20)39-17-24(33)29-28-15-19-8-6-7-11-21(19)38-16-25(34)35/h3-15H,16-17H2,1-2H3,(H,29,33)(H,34,35)/b28-15+

InChI Key

IQUJWZJNDSPKTB-RWPZCVJISA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4OCC(=O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4OCC(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.